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Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in

regulating plant architecture, particularly shoot branching and root development.[1][2] Beyond

their endogenous functions, they are exuded into the rhizosphere where they act as crucial

signaling molecules, mediating symbiotic interactions with arbuscular mycorrhizal fungi and,

detrimentally, signaling germination of parasitic weeds like Striga and Orobanche.[1][2] The first

member of this class, strigol, was isolated in 1966.[3] Understanding the biosynthesis of strigol

is paramount for developing strategies to manipulate plant growth, enhance nutrient uptake,

and control parasitic plant infestations. This guide provides an in-depth technical overview of

the biosynthetic pathway from carotenoid precursors to (+/-)-strigol, focusing on the core

enzymatic steps, quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway: From β-Carotene to
Carlactone
The initial, conserved steps of SL biosynthesis occur in the plastids and convert all-trans-β-

carotene into the central precursor, carlactone.[4] This core pathway involves three key

enzymes: a β-carotene isomerase (D27) and two carotenoid cleavage dioxygenases (CCD7

and CCD8).[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b013464?utm_src=pdf-interest
https://scispace.com/pdf/from-carotenoids-to-strigolactones-3ywfqr0y1d.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894696/
https://scispace.com/pdf/from-carotenoids-to-strigolactones-3ywfqr0y1d.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894696/
https://www.researchgate.net/figure/AStrigolactone-biosynthesis-from-b-carotene-involves-enzymes-DWARF27-b-carotene_fig2_334291739
https://www.benchchem.com/product/b013464?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4624177/
https://scispace.com/pdf/from-carotenoids-to-strigolactones-3ywfqr0y1d.pdf
https://www.researchgate.net/figure/AStrigolactone-biosynthesis-from-b-carotene-involves-enzymes-DWARF27-b-carotene_fig2_334291739
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomerization of all-trans-β-carotene: The pathway is initiated by the enzyme DWARF27

(D27), an iron-containing protein that catalyzes the reversible isomerization of all-trans-β-

carotene into 9-cis-β-carotene.[1][4][5] This stereospecific conversion is the committed step

for entry into the strigolactone pathway.

First Cleavage by CCD7: The 9-cis-β-carotene isomer is then targeted by CAROTENOID

CLEAVAGE DIOXYGENASE 7 (CCD7, also known as MAX3 in Arabidopsis).[6] CCD7

performs a regiospecific and stereospecific cleavage at the C9′-C10′ double bond of its

substrate.[1] This reaction yields two products: 9-cis-β-apo-10′-carotenal (a C27

apocarotenoid) and β-ionone (a C13 byproduct).[1]

Second Cleavage and Cyclization by CCD8: The final enzyme in the core pathway is

CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8, also known as MAX4 in Arabidopsis).

[7] CCD8 acts on 9-cis-β-apo-10′-carotenal, catalyzing a complex series of reactions

involving further cleavage and intramolecular rearrangement to form the tetracyclic molecule,

carlactone.[1][8] Carlactone is the central intermediate and the first molecule in the pathway

with strigolactone activity.[1]
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Caption: The core strigolactone biosynthetic pathway localized in the plastid.

Downstream Pathway: Conversion of Carlactone to
(+/-)-Strigol
Following its synthesis in the plastid, carlactone is exported to the cytosol for further

modification. The downstream pathway is more diverse and involves species-specific enzymes,

primarily from the cytochrome P450 (CYP) superfamily, which leads to the wide variety of

strigolactones found in nature.[9][10]
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Oxidation to Carlactonoic Acid: A conserved step in many species is the oxidation of

carlactone by a cytochrome P450 enzyme of the CYP711A clade, known as MAX1 in

Arabidopsis.[9][11] This enzyme converts carlactone into carlactonoic acid (CLA).[9]

Formation of Strigol: The conversion of carlactonoic acid to strigol is less universally defined

and can follow different routes. It is generally accepted that this conversion involves further

oxidations and cyclizations to form the characteristic tricyclic lactone (ABC-ring) structure

connected to the butenolide D-ring.[9] In some species, this conversion may proceed

through an intermediate like 5-deoxystrigol, which is then hydroxylated to form strigol.[12][13]

In sorghum, for example, specific MAX1 homologs and a sulfotransferase (LGS1) are

involved in producing 5-deoxystrigol.[9] The final stereochemistry of the BC ring junction

determines whether the final product is a strigol-type or orobanchol-type SL.[9]
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Caption: Downstream conversion of carlactone to strigol and other SLs in the cytosol.

Quantitative Data
Obtaining precise enzyme kinetic parameters (e.g., Km, kcat) for SL biosynthetic enzymes is

challenging due to the instability of substrates and products. While detailed kinetic constants

are not widely published, pre-steady-state kinetic analysis of AtCCD8 has revealed a two-step

mechanism.[14][15] Quantification of SL production, however, is well-established, with yields
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being highly dependent on plant species and environmental conditions, particularly nutrient

availability.

Parameter
Organism /
System

Value /
Observation

Conditions Citation

Product Yield
Rice (Oryza

sativa)

Absence of 4-

deoxyorobanchol

and orobanchol

in Os900 (MAX1

homolog)

knockout mutant.

Low Phosphate [16]

Product Yield
Tomato (S.

lycopersicum)

Significantly

decreased levels

of strigolactone.

SlCCD7

antisense lines
[17][18]

Product Yield
Tomato (S.

lycopersicum)

90% reduction in

germination of

Orobanche

ramosa seeds.

Root extract from

SlCCD7

antisense lines

[17][18]

Kinetic

Mechanism

Arabidopsis

thaliana CCD8

Two-step kinetic

mechanism

observed.

Pre-steady-state

kinetic analysis
[14][15]

Enzyme Activity
Sorghum (S.

bicolor) MAX1

Kinetic

parameters

determined using

Michaelis-

Menten equation

(specific values

not provided in

abstract).

In vitro assay [9]

Experimental Protocols
Elucidating the strigolactone biosynthetic pathway has relied on a combination of genetic,

biochemical, and analytical chemistry techniques. Below are detailed methodologies for key
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experiments.

Protocol 1: In Vitro Reconstitution of the Core
Biosynthetic Pathway
This protocol describes a coupled enzyme assay to produce carlactone from all-trans-β-

carotene in vitro, based on methods developed for characterizing the core pathway enzymes.

[14][15]

1. Expression and Purification of Recombinant Enzymes:

Synthesize codon-optimized cDNAs for D27 (e.g., from Oryza sativa), CCD7, and CCD8
(e.g., from Arabidopsis thaliana).
Clone the cDNAs into a suitable expression vector (e.g., pET series for E. coli) with an
affinity tag (e.g., 6x-His).
Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).
Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight to
enhance soluble protein yield.
Harvest cells by centrifugation, lyse them (e.g., by sonication) in a buffer containing protease
inhibitors.
Purify the soluble recombinant proteins using immobilized metal affinity chromatography
(IMAC) via the His-tag.
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Coupled Enzyme Assay:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Add purified D27, CCD7, and CCD8 enzymes to the buffer.
Add necessary cofactors: ferrous sulfate (for CCDs) and a reducing agent like ascorbate.
Initiate the reaction by adding the substrate, all-trans-β-carotene, dissolved in a detergent
solution (e.g., 0.4% (w/v) n-dodecyl-β-D-maltoside) to ensure solubility in the aqueous buffer.
Incubate the reaction at a controlled temperature (e.g., 28°C) for several hours in the dark to
prevent photo-oxidation of carotenoids.
Stop the reaction by adding an equal volume of cold ethyl acetate.

3. Product Extraction and Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26257333/
https://www.researchgate.net/publication/280865360_Biochemical_Characterisation_Selective_Inhibition_of_b-Carotene_cis-trans_-Isomerase_D27_and_Carotenoid_Cleavage_Dioxygenase_CCD8_on_the_Strigolactone_Biosynthetic_Pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex the mixture vigorously to extract the lipid-soluble products into the ethyl acetate
phase.
Centrifuge to separate the phases and collect the upper organic layer.
Evaporate the solvent under a stream of nitrogen.
Re-dissolve the residue in a small volume of a suitable solvent (e.g., acetonitrile).
Analyze the sample for the presence of carlactone using LC-MS/MS, comparing the
retention time and mass fragmentation pattern to an authentic carlactone standard.

Protocol 2: Extraction and Quantification of Strigol from
Root Exudates
This protocol provides a method for collecting, extracting, and quantifying strigol from plant root

exudates, adapted from established procedures.[19][20][21]

1. Plant Cultivation and Exudate Collection:

Grow plants hydroponically in a nutrient solution (e.g., half-strength Hoagland solution).[19]
To induce SL production, plants are often subjected to phosphate starvation for 1-2 weeks
prior to collection.[19]
Carefully transfer individual plants to glass tubes containing a known volume of sterile
deionized water or phosphate-free nutrient solution.
Allow the roots to exude compounds for 24-48 hours.

2. Solid-Phase Extraction (SPE):

Pass the collected root exudate solution through a C18 SPE cartridge pre-conditioned with
methanol and equilibrated with water.
Wash the cartridge with water to remove polar compounds.
Elute the strigolactones from the cartridge with acetone or ethyl acetate.[19][22]

3. Sample Concentration and Preparation:

Evaporate the elution solvent to dryness using a rotary evaporator or a stream of nitrogen.
Reconstitute the dried residue in a precise, small volume (e.g., 150 µL) of an appropriate
solvent mixture (e.g., 25% acetonitrile in water).[21]
Add a known amount of an internal standard (e.g., the synthetic analog GR24 or a
deuterated SL like D6-5-deoxystrigol) to the sample for accurate quantification.[20][23]
Filter the sample through a 0.22 µm filter before analysis.[21]
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4. LC-MS/MS Quantification:

Inject the prepared sample into an ultra-high performance liquid chromatography-tandem
mass spectrometry (UHPLC-MS/MS) system.
Separate the compounds on a C18 column using a gradient of water and
acetonitrile/methanol (both often containing a modifier like 0.1% formic acid).
Detect and quantify strigol using Multiple Reaction Monitoring (MRM) mode. This involves
monitoring a specific precursor ion-to-product ion transition for strigol and the internal
standard, providing high selectivity and sensitivity.
Generate a standard curve using authentic strigol standards to calculate the concentration in
the original sample.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for the identification and functional analysis of

strigolactones and their biosynthetic genes.
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Caption: A typical workflow for strigolactone biosynthesis research.

Conclusion
The biosynthesis of (+/-)-strigol from carotenoids is a multistep enzymatic process that begins

with a conserved core pathway in the plastids and diversifies in the cytosol. The pathway is

central to plant development and interaction with the rhizosphere. While the key enzymes of
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the core pathway—D27, CCD7, and CCD8—and the central role of MAX1 homologs are well

established, the specific enzymes catalyzing the final steps to produce the diverse array of

strigolactones are still an active area of research. The methodologies outlined here provide a

foundation for further investigation into this pathway, offering opportunities for the development

of novel chemicals to modulate plant growth, improve agricultural sustainability, and manage

parasitic weeds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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